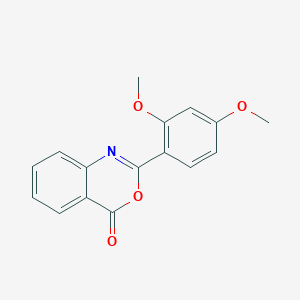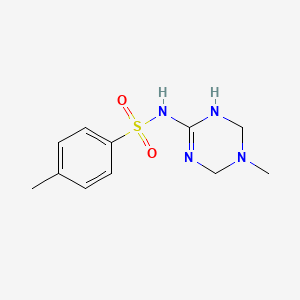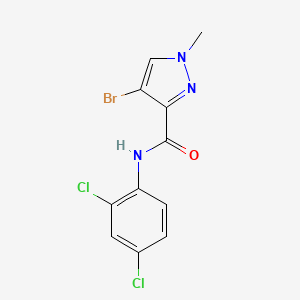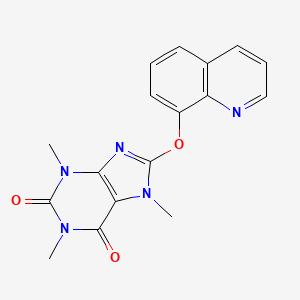![molecular formula C13H18ClNO B5691575 4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol, also known as chloroethylclonidine (CEC), is a selective antagonist of the α2B adrenergic receptor. It is a potent and specific inhibitor of the norepinephrine transporter (NET) and has been used in scientific research to investigate the role of the adrenergic system in various physiological and pathological conditions.
Mecanismo De Acción
CEC acts as a selective antagonist of the α2B adrenergic receptor and inhibits the reuptake of norepinephrine by the NET. This leads to an increase in norepinephrine levels in the synaptic cleft, which results in increased sympathetic activity.
Biochemical and Physiological Effects:
CEC has been shown to increase blood pressure and heart rate in animal models. It has also been shown to increase insulin secretion and decrease glucose uptake in pancreatic β-cells. CEC has been used to investigate the effects of sympathetic nervous system activation on glucose metabolism and insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CEC in lab experiments is its high selectivity for the α2B adrenergic receptor. This allows for the investigation of the specific effects of adrenergic stimulation on various physiological and pathological conditions. However, one limitation of using CEC is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
For research on CEC include investigating its potential therapeutic applications in the treatment of various diseases, such as hypertension, diabetes, and depression. Further studies are also needed to investigate the potential side effects and toxicity of CEC, as well as its effects on other neurotransmitter systems. Additionally, the development of more selective and potent α2B adrenergic receptor antagonists may provide new opportunities for investigating the role of the adrenergic system in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of CEC involves the reaction of 4-chloro-2-nitrophenol with 2-methyl-2-propen-1-amine to form the corresponding amine. This amine is then reacted with ethyl chloroformate to form the chloroethyl carbamate, which is finally reduced with sodium borohydride to yield CEC.
Aplicaciones Científicas De Investigación
CEC has been extensively used in scientific research to investigate the role of the adrenergic system in various physiological and pathological conditions. It has been used to study the effects of adrenergic stimulation on blood pressure, heart rate, and cardiac function. CEC has also been used to investigate the role of the adrenergic system in the regulation of glucose metabolism and insulin secretion.
Propiedades
IUPAC Name |
4-chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-15(8-10(2)3)9-11-7-12(14)5-6-13(11)16/h5-7,16H,2,4,8-9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYYIYJRUNEUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)




![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)

![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)